molecular formula C15H20O5S B1339459 Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside CAS No. 56119-28-9

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

Cat. No.: B1339459
CAS No.: 56119-28-9
M. Wt: 312.4 g/mol
InChI Key: QOMMDHDGIYADCQ-VWZINJBZSA-N
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Mechanism of Action

Target of Action

Ethyl 4,6-O-benzylidene-thio-beta-D-galactoside is a synthetically produced carbohydrate It is typically used as a building block in oligosaccharide synthesis , suggesting that its targets could be enzymes or proteins involved in carbohydrate metabolism or recognition.

Mode of Action

It is known that the presence of the benzylidene moiety can influence the stereochemistry of glycosylation reactions . This suggests that the compound may interact with its targets by influencing the orientation and reactivity of glycosidic bonds during the synthesis of oligosaccharides.

Biochemical Pathways

Given its role in oligosaccharide synthesis , it is plausible that it may affect pathways involving carbohydrate metabolism or glycan biosynthesis. The downstream effects would depend on the specific pathway and the role of the synthesized oligosaccharides within that pathway.

Result of Action

Given its role in oligosaccharide synthesis , it may contribute to the production of specific oligosaccharides with potential biological activity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenyl 1-thio-b-D-galactopyranoside
  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside
  • p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-β-D-pyranoses

Uniqueness: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is unique due to its combination of the ethyl group, benzylidene protection, and thioglycoside moiety. This combination provides enhanced stability and selectivity in glycosylation reactions compared to other similar compounds .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMMDHDGIYADCQ-VWZINJBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577491
Record name Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56119-28-9
Record name Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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